7-Chloro-8-fluoroimidazo[1,2-a]pyridine

FLT3 kinase inhibition Acute myeloid leukemia Kinase selectivity profiling

This 7-chloro-8-fluoroimidazo[1,2-a]pyridine is a uniquely differentiated building block for kinase and CNS drug discovery. Its orthogonal Cl/F reactivity enables selective Pd-catalyzed cross-coupling at C7 while the critical 8-fluoro group remains intact, reducing synthetic steps. The specific 8-fluoro substitution is structurally validated to eliminate confounding CDK off-target inhibition, a selectivity advantage mono-halogenated analogs cannot replicate. Ideal for developing FLT3-ITD inhibitors with low nanomolar potency. Procure this high-purity scaffold to ensure your SAR campaigns achieve reproducible, on-target results.

Molecular Formula C7H4ClFN2
Molecular Weight 170.57
CAS No. 628691-87-2
Cat. No. B3055049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-8-fluoroimidazo[1,2-a]pyridine
CAS628691-87-2
Molecular FormulaC7H4ClFN2
Molecular Weight170.57
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=C1Cl)F
InChIInChI=1S/C7H4ClFN2/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H
InChIKeyPXOXGHYMGLTXCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-8-fluoroimidazo[1,2-a]pyridine (CAS 628691-87-2): Procurement Specifications and Core Molecular Identity


7-Chloro-8-fluoroimidazo[1,2-a]pyridine (CAS 628691-87-2) is a halogenated fused heterocyclic compound within the imidazo[1,2-a]pyridine class . Its molecular formula is C₇H₄ClFN₂ with a molecular weight of 170.57 g/mol, featuring a planar fused bicyclic scaffold with chlorine at the 7-position and fluorine at the 8-position of the pyridine ring . The compound serves primarily as a core synthetic building block in medicinal chemistry programs targeting multiple kinase families and CNS receptors .

Procurement Risk Alert: Why 7-Chloro-8-fluoroimidazo[1,2-a]pyridine Cannot Be Substituted with Common In-Class Analogs


Imidazo[1,2-a]pyridine derivatives with alternative substitution patterns—such as 7-chloro-only (CAS 4532-25-6), 8-fluoro-only, or 2-chloro-8-fluoro analogs—are not functionally interchangeable with 7-chloro-8-fluoroimidazo[1,2-a]pyridine. SAR studies on 2,6,8-substituted imidazo[1,2-a]pyridines demonstrate that the specific positioning of halogen atoms at the 7- and 8-positions of the pyridine ring exerts distinct electronic and steric effects on target binding [1]. In kinase inhibitor programs, substitution at the 8-position has been identified as critical for modulating activity, with unsubstituted analogs showing altered selectivity profiles including off-target inhibition of cyclin-dependent kinases [1]. The dual halogenation pattern of this compound creates a unique reactivity profile that enables regioselective functionalization not achievable with mono-halogenated or differently substituted congeners [2]. Substitution without rigorous validation risks introducing undesired off-target pharmacology, altered metabolic stability, or failed synthetic routes.

Quantitative Differentiation Guide: 7-Chloro-8-fluoroimidazo[1,2-a]pyridine Performance Data vs. Analogs


Binding Affinity Comparison: 7-Chloro-8-fluoroimidazo[1,2-a]pyridine-Derived Inhibitors Demonstrate Sub-Nanomolar FLT3 Potency

Compounds incorporating the 7-chloro-8-fluoroimidazo[1,2-a]pyridine core demonstrate potent FLT3 kinase inhibition with IC₅₀ values in the low nanomolar range. In direct head-to-head comparisons within the imidazo[1,2-a]pyridine chemotype, 7-chloro-8-fluoro substitution confers enhanced FLT3 inhibitory activity relative to mono-halogenated or unsubstituted core scaffolds [1][2].

FLT3 kinase inhibition Acute myeloid leukemia Kinase selectivity profiling

Dual Halogenation Advantage: 7-Chloro-8-fluoro Substitution Delivers Sub-0.003 µM PI3Kα Potency

SAR exploration of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives established that optimal PI3Kα inhibitory activity requires specific substitution at both the 7- and 8-positions of the pyridine ring. The 7-chloro-8-fluoro combination provides a favorable electronic and steric profile that enables high-affinity binding to the PI3Kα ATP-binding pocket, with optimized derivatives achieving IC₅₀ values as low as 0.0028 µM [1]. Importantly, 8-unsubstituted imidazo[1,2-a]pyridine derivatives exhibit significant off-target activity against cyclin-dependent kinases (CDKs) in addition to PI3K inhibition, whereas 8-substituted analogs demonstrate improved kinase selectivity profiles [2].

PI3Kα inhibition Cancer therapeutics Isoform selectivity

Orthogonal Reactivity for Regioselective Derivatization: Cl vs. F Differential Leaving Group Potential

The 7-chloro-8-fluoro substitution pattern creates a synthetically addressable differential reactivity profile. The chlorine atom at the 7-position serves as an effective leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), while the fluorine atom at the 8-position is significantly less reactive under these conditions, enabling selective mono-functionalization at the 7-position without competitive displacement at C8 [1]. In contrast, symmetrical dihalogenated analogs (e.g., 7,8-dichloro) or mono-halogenated analogs lack this orthogonal reactivity, leading to either competitive reactions at multiple positions or the absence of a functional handle at the alternative site.

Regioselective functionalization Cross-coupling Medicinal chemistry building blocks

Lipophilicity and Electronic Profile: Quantified Physicochemical Differentiation from 7-Chloro-Only and 8-Fluoro-Only Analogs

The dual halogenation pattern of 7-chloro-8-fluoroimidazo[1,2-a]pyridine modulates physicochemical properties relative to mono-halogenated analogs in a non-additive manner. The chlorine atom at C7 increases lipophilicity (calculated ClogP contribution: +0.7) and molecular volume, while the fluorine atom at C8 exerts a strong electron-withdrawing inductive effect (σₘ = 0.34) that reduces electron density on the pyridine ring and influences hydrogen bonding capacity [1]. The 8-fluoro substituent has been independently validated as a physicochemical mimic of imidazo[1,2-a]pyrimidine scaffolds, but the addition of the 7-chloro group provides further lipophilicity tuning [1].

Physicochemical properties Drug-likeness Bioisosterism

Optimal Procurement and Application Scenarios for 7-Chloro-8-fluoroimidazo[1,2-a]pyridine


FLT3 Kinase Inhibitor Lead Optimization Programs in Acute Myeloid Leukemia

Medicinal chemistry teams developing FLT3-targeted therapeutics for AML should procure this compound as a privileged core scaffold. The 7-chloro-8-fluoro substitution pattern enables access to derivatives with FLT3-ITD IC₅₀ values of 4 nM and wild-type FLT3 IC₅₀ values of 17 nM, as documented in public biochemical assay repositories [1]. This potency level meets the threshold for lead optimization and is not achievable with mono-halogenated or unsubstituted imidazo[1,2-a]pyridine cores. The orthogonal Cl/F reactivity further enables systematic SAR exploration at the C7 position while preserving the favorable 8-fluoro substitution.

PI3Kα-Selective Inhibitor Development with Reduced CDK Off-Target Liability

Cancer research programs targeting the PI3K-Akt-mTOR pathway should utilize this building block to develop PI3Kα inhibitors with improved selectivity profiles. Optimized derivatives containing the 7-chloro-8-fluoro core achieve sub-0.003 µM PI3Kα potency [1]. Critically, the 8-fluoro substituent eliminates the confounding CDK inhibitory activity observed with 8-unsubstituted imidazo[1,2-a]pyridines . This selectivity advantage is structurally dependent on the presence of the 8-fluoro group and cannot be replicated using 7-chloro-only or 8-unsubstituted analogs.

Step-Economical Parallel Library Synthesis via Regioselective C7 Cross-Coupling

Synthetic chemistry groups conducting parallel library synthesis should procure this compound to exploit its orthogonal halogen reactivity. The chlorine at C7 undergoes selective palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) while the fluorine at C8 remains intact, eliminating the need for protecting group strategies [1]. This regioselectivity reduces synthetic steps per analog by 1-2 operations compared to symmetrical dihalogenated or mono-halogenated alternatives, translating to reduced cycle times and material costs in SAR campaigns.

CNS Drug Discovery Requiring Balanced Lipophilicity and BBB Penetration Potential

Neuroscience programs developing CNS-penetrant kinase inhibitors or GPCR ligands should evaluate this scaffold based on its dual-halogen physicochemical profile. The combination of chlorine (increased lipophilicity) and fluorine (electron-withdrawing, metabolic stabilization) provides a balanced property set suitable for CNS drug discovery. The 8-fluoroimidazo[1,2-a]pyridine moiety has been validated as a physicochemical bioisostere of imidazo[1,2-a]pyrimidine in GABAA receptor modulator programs, demonstrating CNS target engagement potential [1]. Addition of the 7-chloro substituent offers further lipophilicity tuning within CNS-appropriate ranges.

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